4-(Butoxymethyl)benzaldehyde
CAS No.:
Cat. No.: VC13550050
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O2 |
|---|---|
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | 4-(butoxymethyl)benzaldehyde |
| Standard InChI | InChI=1S/C12H16O2/c1-2-3-8-14-10-12-6-4-11(9-13)5-7-12/h4-7,9H,2-3,8,10H2,1H3 |
| Standard InChI Key | JZDFJCFCNHPQQC-UHFFFAOYSA-N |
| SMILES | CCCCOCC1=CC=C(C=C1)C=O |
| Canonical SMILES | CCCCOCC1=CC=C(C=C1)C=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
4-(Butoxymethyl)benzaldehyde (C₁₂H₁₆O₂) consists of a benzaldehyde moiety with a butoxymethyl (-CH₂-O-(CH₂)₃CH₃) substituent at the fourth carbon of the aromatic ring. The butoxymethyl group introduces steric and electronic effects that influence reactivity, as observed in related compounds like 4-(benzyloxy)benzaldehyde (BBA) . Computational studies on BBA using density functional theory (DFT) reveal that oxygen bridges in such systems mediate significant electronic delocalization between aromatic rings , a feature likely shared by 4-(butoxymethyl)benzaldehyde.
Crystalline vs. Gaseous Phase Behavior
Comparative DFT analyses of crystalline and optimized gaseous structures of BBA demonstrate that crystalline packing forces induce planarization of the benzyloxy group relative to the aromatic ring . For 4-(butoxymethyl)benzaldehyde, similar crystalline effects may alter dipole moments (predicted to range between 3.5–4.5 D based on BBA data ) and nuclear magnetic resonance (NMR) chemical shifts. For instance, in BBA, the aldehyde proton resonates at δ 9.8–10.0 ppm in CDCl₃ , while aromatic protons appear between δ 6.6–7.8 ppm .
Synthesis and Manufacturing Processes
Electrochemical Acetalization
A patent describing the synthesis of 4-tert-butoxybenzaldehyde dialkyl acetals offers a plausible route for 4-(butoxymethyl)benzaldehyde. The process involves:
-
Electrochemical oxidation of 4-tert-butoxybenzaldehyde in the presence of alcohols (e.g., methanol) to form acetals.
-
Acid-catalyzed hydrolysis using volatile acids (e.g., HCl or H₂SO₄) to regenerate the aldehyde group .
For 4-(butoxymethyl)benzaldehyde, substituting tert-butoxy with butoxymethyl would require adjusting the starting material to 4-(hydroxymethyl)benzaldehyde, followed by butoxylation via Williamson ether synthesis.
Direct Formylation Strategies
The synthesis of 4-(dipropylamino)benzaldehyde illustrates a Vilsmeier-Haack formylation approach. Applied to 4-(butoxymethyl)benzaldehyde, this would involve:
-
Protection of the hydroxyl group in 4-(hydroxymethyl)phenol with butyl bromide.
-
Formylation using POCl₃ and DMF to introduce the aldehyde functionality .
Yields for analogous reactions range from 60–85%, with purification via silica gel chromatography .
Spectroscopic and Analytical Data
Mass Spectrometry
The electron ionization (EI) mass spectrum of 4-butoxybenzaldehyde shows a molecular ion peak at m/z 178.2277 (C₁₁H₁₄O₂) , with fragmentation patterns dominated by loss of the butoxy group (−88 Da). For 4-(butoxymethyl)benzaldehyde, the molecular ion is expected at m/z 192.2453 (C₁₂H₁₆O₂), with key fragments at m/z 105 (benzaldehyde ion) and m/z 87 (butoxymethyl fragment).
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
-
Aromatic protons: δ 7.70–7.75 (d, J = 8.9 Hz, 2H) and δ 6.60–6.85 (d, J = 8.9 Hz, 2H) .
-
Butoxymethyl group: δ 4.50 (s, 2H, -CH₂-O-), δ 3.40–3.55 (t, J = 6.6 Hz, 2H, -O-CH₂-), and δ 1.20–1.60 (m, 6H, -CH₂-CH₂-CH₂-CH₃) .
¹³C NMR (101 MHz, CDCl₃):
-
Aromatic carbons: δ 132.0–132.2 (C-1), δ 124.8–127.6 (C-2/C-6), δ 111.0–113.5 (C-3/C-5) .
-
Butoxymethyl carbons: δ 70.5 (-CH₂-O-), δ 68.2 (-O-CH₂-), δ 31.8–19.2 (butyl chain) .
Future Research Directions
-
Synthetic Optimization: Development of one-pot methodologies to streamline acetalization and hydrolysis steps .
-
Computational Modeling: DFT studies to predict reactivity in nucleophilic addition or redox reactions .
-
Biological Screening: Evaluation of antimicrobial or antitumor properties using in vitro assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume